KOR Binding Affinity and Opioid Receptor Selectivity: CJ-15208 vs. nor-BNI, JDTic, and Aticaprant
CJ-15208 exhibits an IC50 of 47 nM at the κ-opioid receptor (KOR), with approximately 5.5‑fold selectivity over the μ-opioid receptor (MOR; IC50 = 260 nM) and ~55‑fold selectivity over the δ-opioid receptor (DOR; IC50 = 2600 nM) in radioligand competition binding assays using cloned human receptors [1]. This selectivity window is substantially narrower than that of the high‑affinity small‑molecule KOR antagonists JDTic (Ki = 0.3 nM; >15,000‑fold selectivity over DOR) [2] and aticaprant (Ki = 0.81 nM; ~30‑fold over MOR, ~190‑fold over DOR) [3], and also distinct from nor‑BNI (Ki ≈ 0.12 nM at KOR; 27‑ to 29‑fold over MOR and DOR) [4]. The moderate selectivity of CJ-15208 underpins its multifunctional pharmacology, which is mechanistically different from the receptor‑silencing action of ultra‑selective antagonists.
| Evidence Dimension | KOR binding affinity and selectivity over MOR/DOR |
|---|---|
| Target Compound Data | CJ-15208: IC50(KOR) = 47 nM; IC50(MOR) = 260 nM; IC50(DOR) = 2600 nM. Selectivity ratios: ~5.5× (KOR vs. MOR), ~55× (KOR vs. DOR) |
| Comparator Or Baseline | nor-BNI: Ki(KOR) ≈ 0.12 nM, ~27–29× over MOR/DOR. JDTic: Ki(KOR) = 0.3 nM, >15,000× over DOR. Aticaprant: Ki(KOR) = 0.81 nM, ~30× over MOR, ~190× over DOR |
| Quantified Difference | CJ-15208 is 25–390‑fold less potent at KOR than small‑molecule antagonists but exhibits the lowest MOR/KOR selectivity ratio, conferring a mixed agonist/antagonist profile not achievable with pure antagonists |
| Conditions | Radioligand competition binding; cloned human opioid receptors expressed in CHO cells or similar; [³H] ligand displacement; multiple independent labs |
Why This Matters
Researchers selecting a KOR tool compound must decide between ultra‑high affinity/selectivity (nor‑BNI, JDTic, aticaprant) and a moderate‑affinity, multifunctional profile (CJ‑15208) that more closely mimics the endogenous dynorphin‑KOR interaction and enables simultaneous engagement of multiple opioid receptor subtypes.
- [1] Saito T, Hirai H, Kim YJ, Kojima Y, Matsunaga Y, Nishida H, Sakakibara T, Suga O, Sujaku T, Kojima N. CJ-15,208, a novel kappa opioid receptor antagonist from a fungus, Ctenomyces serratus ATCC15502. J Antibiot (Tokyo). 2002 Oct;55(10):847-54. doi:10.7164/antibiotics.55.847. View Source
- [2] Thomas JB, Atkinson RN, Vinson NA, Catanzaro JL, Perretta CL, Fix SE, Mascarella SW, Rothman RB, Xu H, Dersch CM, Cantrell BE, Zimmerman DM, Carroll FI. Identification of (3R)-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) as a potent and selective κ opioid receptor antagonist. J Med Chem. 2003;46(14):3127-3137. doi:10.1021/jm030094y. View Source
- [3] Rorick-Kehn LM, Witcher JW, Lowe SL, Gonzales CR, Weller MA, Bell RL, Hertel JC, McKinzie DL. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders. Neuropharmacology. 2014;77:131-144. doi:10.1016/j.neuropharm.2013.09.021. View Source
- [4] Portoghese PS, Lipkowski AW, Takemori AE. Binaltorphimine and nor-binaltorphimine, potent and selective κ-opioid receptor antagonists. Life Sci. 1987;40(13):1287-1292. doi:10.1016/0024-3205(87)90585-6. View Source
